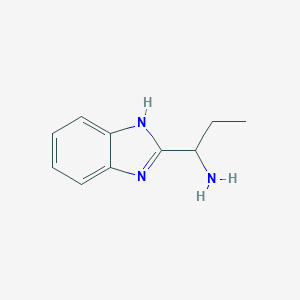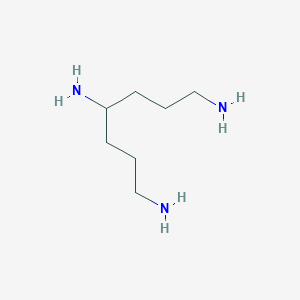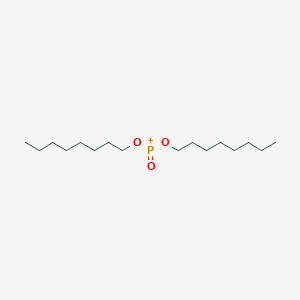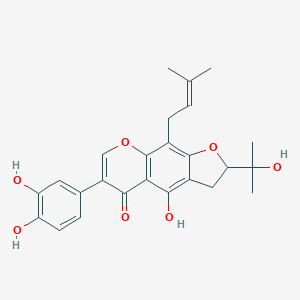
フウロウアニンA
概要
説明
Furowanin A is a flavonoid compound isolated from the medicinal plant Millettia pachycarpa Benth . It has garnered significant attention due to its potent anti-neoplastic effects, particularly against colorectal cancer cells . Furowanin A exhibits various biological activities, including anti-proliferative, pro-apoptotic, and autophagy-promoting effects .
科学的研究の応用
Furowanin A has a wide range of scientific research applications, including:
作用機序
Target of Action
Furowanin A (Fur A) is a flavonoid compound isolated from the medicinal plant Millettia pachycarpa Benth . The primary target of Fur A is Profilin 1 (Pfn1) , a protein that plays a crucial role in cell proliferation, apoptosis, and migration .
Mode of Action
Fur A interacts with its primary target, Pfn1, by up-regulating its expression . This interaction results in the suppression of proliferation, blockage of cell cycle progression, induction of apoptosis, and promotion of autophagy .
Biochemical Pathways
Fur A affects the STAT3/Mcl-1 axis . By inhibiting this axis, Fur A suppresses proliferation, blocks cell cycle progression, induces apoptosis, and promotes autophagy . These changes in the biochemical pathways lead to the suppression of tumor growth and metastasis .
Result of Action
The molecular and cellular effects of Fur A’s action include anti-proliferative effects, cell cycle arrest, apoptosis promotion, and autophagy induction . These effects result in the suppression of tumor growth and metastasis, both in vitro and in vivo .
生化学分析
Biochemical Properties
Furowanin A interacts with several biomolecules in biochemical reactions. It has been found to inhibit the STAT3/Mcl-1 axis, which plays a crucial role in cell proliferation, cell cycle progression, apoptosis, and autophagy . The up-regulation of profilin 1 (Pfn1), a protein involved in actin polymerization, has also been associated with the action of Furowanin A .
Cellular Effects
Furowanin A has a significant impact on various types of cells and cellular processes. It suppresses proliferation, blocks cell cycle progression, induces apoptosis, and promotes autophagy in colorectal cancer (CRC) cells . It also influences cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, Furowanin A exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the STAT3/Mcl-1 axis, leading to suppressed proliferation, blocked cell cycle progression, induced apoptosis, and promoted autophagy . It also up-regulates the expression of Pfn1, enhancing its anti-neoplastic activities .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Furowanin A is primarily derived from natural sources, specifically from the plant Millettia pachycarpa Benth . Due to the limitations in natural sources, synthetic routes for Furowanin A are still under research. Current methods involve extraction and purification from the plant material, followed by structural elucidation using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Industrial Production Methods: Industrial production of Furowanin A is limited due to its natural source constraints. More research is needed to develop feasible synthetic routes for large-scale production .
化学反応の分析
Types of Reactions: Furowanin A undergoes various chemical reactions, including:
Oxidation: Furowanin A can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Furowanin A.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
類似化合物との比較
Genistein: Another flavonoid with anti-cancer properties, particularly against breast cancer.
Quercetin: A flavonoid known for its antioxidant and anti-inflammatory effects.
Apigenin: Exhibits anti-cancer, anti-inflammatory, and antioxidant activities.
Uniqueness of Furowanin A: Furowanin A is unique due to its specific inhibition of the STAT3/Mcl-1 axis and its potent anti-cancer effects against colorectal cancer cells . Its ability to upregulate profilin 1 further distinguishes it from other flavonoids .
特性
IUPAC Name |
6-(3,4-dihydroxyphenyl)-4-hydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-12(2)5-7-14-23-15(10-19(32-23)25(3,4)30)21(28)20-22(29)16(11-31-24(14)20)13-6-8-17(26)18(27)9-13/h5-6,8-9,11,19,26-28,30H,7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEQUFXTRAXRGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Furowanin A demonstrate selective cytotoxicity?
A2: Furowanin A has shown promising cytotoxic effects against human leukemia HL-60 cells in vitro. [, ] Additionally, research indicates potent antiproliferative and pro-apoptotic activities specifically in osteosarcoma cell lines and xenograft models. []
Q2: What is the role of SphK1 in the anticancer activity of Furowanin A?
A3: Studies have demonstrated that downregulation of SphK1 by Furowanin A is crucial for its pro-apoptotic effects. Overexpression of SphK1 significantly diminished the pro-apoptotic activity of Furowanin A, while SphK1 knockdown increased the sensitivity of osteosarcoma cells to the compound. [] This highlights SphK1 as a key mediator in Furowanin A's mechanism of action.
Q3: Beyond its anticancer properties, does Furowanin A exhibit other biological activities?
A4: Furowanin A, along with other prenylated isoflavones isolated from Cudrania tricuspidata, has demonstrated significant inhibition of nitric oxide (NO) production in RAW 264.7 macrophages. [] This finding suggests potential anti-inflammatory properties, although further research is needed to confirm this.
Q4: What are the structural characteristics of Furowanin A?
A5: Furowanin A is a prenylated isoflavonoid. [, ] While the provided abstracts don't detail the molecular formula, weight, or spectroscopic data, they indicate that its structure elucidation was achieved through spectroscopic analyses. [] Further investigation into its specific structural features and properties would require access to the complete research articles.
Q5: Have there been any investigations into the structure-activity relationship of Furowanin A?
A6: While the provided research doesn't delve into specific structure-activity relationship studies for Furowanin A, related research on prenylated isoflavones from Millettia pachycarpa, including Furowanin B, explored their antiestrogenic activity. [] This suggests the potential for future research to investigate how modifications in the Furowanin A structure could impact its activity and target selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


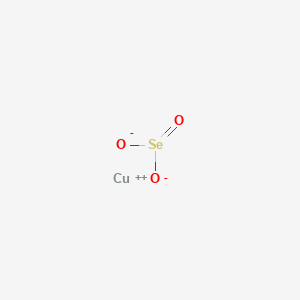
![tert-butyl N-[(1S)-1-cyanoethyl]carbamate](/img/structure/B157532.png)



